ML162 -

ML162

Catalog Number: EVT-1211294
CAS Number:
Molecular Formula: C23H22Cl2N2O3S
Molecular Weight: 477.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[(chloroacetyl)(3-chloro-4-methoxyphenyl)amino]-N-(2-phenylethyl)-2-thien-2-ylacetamide, also known as ML162 or ML-162, is a small molecule recognized for its potent and selective inhibition of glutathione peroxidase 4 (GPX4) [, , , ]. This inhibitory action makes ML162 a valuable tool in inducing ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation [, , , , ]. As a research tool, ML162 is primarily utilized in in vitro and in vivo studies to investigate the mechanisms of ferroptosis and explore its potential therapeutic implications in various diseases, particularly cancer [, , , , , ].

Synthesis Analysis

While the provided literature does not delve into the detailed synthesis process of ML162, it does mention that novel series of covalent GPX4 inhibitors, including ML162 derivatives, have been designed and synthesized based on structural integration and simplification strategies using RSL3 and ML162 as starting points []. One study mentions the use of the Ugi reaction to assemble a PROTAC-like activity-based probe, PD-Q2, which incorporates a ML162 homolog []. These snippets suggest a multi-step synthesis process involving modifications to the base structure of existing GPX4 inhibitors like ML162 and RSL3.

Molecular Structure Analysis

The crystal structure of human GPX4 in complex with ML162 [(S)-enantiomer] has been successfully determined at a resolution of 1.54 Å []. This structural information is crucial for understanding the specific interactions between ML162 and the active site of GPX4, providing insights into its inhibitory mechanism.

Chemical Reactions Analysis

ML162 functions as a covalent inhibitor of GPX4, targeting the selenocysteine residue (Sec46) within the enzyme's active site [, ]. This covalent binding irreversibly inactivates GPX4, ultimately leading to the accumulation of lipid peroxides and the induction of ferroptosis.

Mechanism of Action

ML162 exerts its biological effects by directly inhibiting GPX4, a key enzyme responsible for detoxifying lipid peroxides [, , , , ]. This inhibition leads to the accumulation of toxic lipid peroxides within cells, triggering a cascade of events that culminate in ferroptotic cell death [, , , ]. This mechanism has been validated through various studies demonstrating the reversal of ML162-induced ferroptosis by the use of antioxidants and ferroptosis inhibitors [, , ].

Applications

7.1. Cancer Research: ML162 has shown promising results in preclinical studies focusing on various cancers, including triple-negative breast cancer (TNBC) [, , ], pancreatic cancer [], and multiple myeloma [].

7.2. Investigating Ferroptosis Resistance: Understanding resistance mechanisms to ferroptosis is crucial for developing effective therapies. Studies have explored the role of multidrug resistance transporters, such as P-glycoprotein (P-gp), in conferring resistance to ML162 and other ferroptosis inducers [, ].

7.3. Hemophilic Arthropathy: Research suggests that ferroptosis may contribute to cartilage destruction in hemophilic arthropathy. Studies have demonstrated the potential of ML162 in inducing ferroptosis in human chondrocytes, providing insights into the pathogenesis of this condition [].

7.4. Neuroscience Research: The role of ferroptosis in neurodegenerative diseases is an emerging area of research. One study investigated the protective effects of butylated hydroxytoluene (BHT) against ML162-induced ferroptosis in cultured human neuroblastoma cells [].

Future Directions
  • Developing more potent and selective GPX4 inhibitors: Designing and synthesizing novel ML162 derivatives with improved potency, selectivity, and pharmacokinetic properties will be crucial for enhancing its therapeutic potential [, ].
  • Overcoming Ferroptosis Resistance: Further research is needed to fully elucidate the mechanisms of resistance to ferroptosis inducers like ML162 and develop strategies to circumvent them [, ].
  • Exploring Combination Therapies: Investigating the efficacy of combining ML162 with other anticancer agents, such as bortezomib and lenalidomide, to enhance treatment outcomes in cancers like multiple myeloma [].

RSL3

    Compound Description: RSL3 is a potent and selective inhibitor of glutathione peroxidase 4 (GPX4), an enzyme that protects cells from lipid peroxidation. Inhibition of GPX4 by RSL3 leads to the accumulation of lipid peroxides, triggering a form of regulated cell death known as ferroptosis. RSL3 is widely used as a tool compound to study ferroptosis and explore its therapeutic potential in various diseases, including cancer. [, , , , , , , , , , , , , ]

    Relevance: RSL3 and ML162 are both potent and selective inhibitors of GPX4, inducing ferroptosis by a similar mechanism. They are often used in parallel in research studies to investigate ferroptosis and assess the sensitivity of cells to this form of cell death. [, , , , , , , , , , , , , ]

FIN56

    Compound Description: FIN56 is a small-molecule ferroptosis inducer that acts through a distinct mechanism compared to RSL3 and ML162. It indirectly inhibits GPX4 by depleting both glutathione and CoQ10, essential antioxidants that protect cells from lipid peroxidation. []

    Relevance: While structurally different from ML162, FIN56 ultimately converges on the same pathway by triggering ferroptosis through GPX4 inhibition, albeit through a distinct mechanism. []

Imidazole Ketone Erastin (IKE)

    Compound Description: Imidazole ketone erastin is a derivative of erastin, a known ferroptosis inducer. IKE exhibits improved potency compared to erastin in inducing ferroptosis and is recognized as a substrate for the multidrug resistance transporter P-glycoprotein (P-gp). [, ]

Piperazine Erastin

    Compound Description: Piperazine erastin, another erastin derivative, is a more potent ferroptosis inducer than its parent compound. Like IKE, it is also recognized as a substrate for P-gp. []

    Relevance: Similar to ML162, piperazine erastin induces ferroptosis but demonstrates potential limitations in P-gp expressing cancers. This finding emphasizes the importance of considering transporter interactions for ferroptosis inducers like ML162. []

GPX4 Inhibitor 26a

    Compound Description: GPX4 inhibitor 26a is a small molecule that directly inhibits GPX4 activity, thereby inducing ferroptosis. This compound has also been identified as an inhibitor of both P-gp and ABCG2, two major multidrug resistance transporters. []

PACMA31

    Compound Description: PACMA31 is a small molecule identified as an inhibitor of P-gp. At a concentration of 10 μM, it can significantly increase the intracellular accumulation of rhodamine 123 in P-gp-expressing cells. []

    Relevance: PACMA31's ability to inhibit P-gp, similar to GPX4 inhibitor 26a, contrasts with the findings for IKE and piperazine erastin, both recognized as P-gp substrates. This difference highlights the need to determine whether ML162 acts as a substrate or inhibitor of P-gp. []

ML210

    Compound Description: ML210 is a potent and selective GPX4 inhibitor that induces ferroptosis in various cancer cell lines. Its mechanism of action is similar to that of ML162 and RSL3. [, ]

    Relevance: Both ML210 and ML162 share a common target, GPX4, and mechanism of action, inducing ferroptosis by inhibiting this essential enzyme. [, ]

C18

    Compound Description: C18 is a novel covalent GPX4 inhibitor designed based on structural insights from RSL3 and ML162. It exhibits remarkable potency in inducing ferroptosis in triple-negative breast cancer cells and demonstrates significant tumor growth inhibition in preclinical models. []

    Relevance: C18 represents a novel compound derived from the structural integration and simplification strategies employed for RSL3 and ML162, highlighting the evolution of GPX4 inhibitors for potential therapeutic applications. []

dGPX4

    Compound Description: dGPX4 is a rationally designed PROTAC (proteolysis targeting chimera) molecule that targets GPX4 for proteasomal degradation. This approach offers greater efficiency in inducing ferroptosis compared to direct GPX4 inhibition by compounds like ML162. []

    Relevance: While structurally distinct from ML162, dGPX4 exemplifies an alternative strategy to modulate GPX4 activity and induce ferroptosis, showcasing the potential for developing targeted protein degraders for therapeutic purposes. []

Butylated Hydroxytoluene (BHT)

    Compound Description: Butylated hydroxytoluene (BHT) is a synthetic antioxidant widely used as a food additive and in cosmetics. It acts as a radical scavenger, preventing lipid peroxidation. []

    Relevance: While not directly related to ML162 in terms of structure or target, BHT's ability to prevent lipid peroxidation by acting as a radical scavenger provides a contrasting approach to modulating ferroptosis. Unlike ML162, which promotes ferroptosis by inhibiting GPX4, BHT protects cells from this form of cell death. []

Properties

Product Name

ML162

IUPAC Name

2-(3-chloro-N-(2-chloroacetyl)-4-methoxyanilino)-N-(2-phenylethyl)-2-thiophen-2-ylacetamide

Molecular Formula

C23H22Cl2N2O3S

Molecular Weight

477.4 g/mol

InChI

InChI=1S/C23H22Cl2N2O3S/c1-30-19-10-9-17(14-18(19)25)27(21(28)15-24)22(20-8-5-13-31-20)23(29)26-12-11-16-6-3-2-4-7-16/h2-10,13-14,22H,11-12,15H2,1H3,(H,26,29)

InChI Key

UNVKYJSNMVDZJE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N(C(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3)C(=O)CCl)Cl

Synonyms

α-[(2-chloroacetyl)(3-chloro-4-methoxyphenyl)amino]-N-(2-phenylethyl)-2-thiopheneacetamide

Canonical SMILES

COC1=C(C=C(C=C1)N(C(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3)C(=O)CCl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.